3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate
Description
Properties
Molecular Formula |
C42H61O16- |
|---|---|
Molecular Weight |
821.9 g/mol |
IUPAC Name |
10-[6-carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/p-1 |
InChI Key |
LPLVUJXQOOQHMX-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Schmidt Glycosylation with Trichloroacetimidates
This method employs benzoylated sugar trichloroacetimidates for high-yielding glycosylation. Key steps include:
- Protection of C-28 Carboxyl Group : Allyl or benzyl esters are used to shield the carboxyl group during glycosylation.
- Glycosylation at C-3 Hydroxyl : TMSOTf-promoted coupling of 2-O-hexopyranuronosyl trichloroacetimidates achieves >90% yield.
- Deprotection : Catalytic hydrogenolysis (for benzyl) or PdCl₂-mediated allyl removal yields the free carboxylate.
Table 1: Representative Glycosylation Conditions and Yields
Direct Esterification at C-28
Alternative approaches glycosylate pre-functionalized OA esters:
- Mitsunobu Reaction : Utilizes DIAD/PPh₃ to couple sugars to 11-oxo-oleanolic acid, though limited by poor stereocontrol.
- Enzymatic Glycosylation : Lipases or glycosyltransferases enable regioselective sugar attachment but require optimized pH and temperature.
Biotechnological Synthesis in Engineered Yeast
Recent advances exploit Saccharomyces cerevisiae for de novo synthesis. Key modifications include:
- Cytochrome P450 Overexpression : CYP72A63 and Uni25647 introduce C-11 oxidation and glycosyl transfers.
- CPR Pairing : Co-expression with Arabidopsis CPR1 boosts electron transfer efficiency, enhancing 11-oxo-β-amyrin titers to 108.1 mg/L.
Table 2: Bioproduction Performance Metrics
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Applicability
| Method | Cost | Scalability | Stereoselectivity | Environmental Impact |
|---|---|---|---|---|
| Schmidt Glycosylation | High | Moderate | High (β-selectivity) | Low (solvent waste) |
| Biotechnological | Moderate | High | Moderate | Sustainable |
| Enzymatic | Very High | Low | High | Eco-friendly |
The Schmidt method remains the gold standard for small-scale, high-purity synthesis, while microbial production offers scalable alternatives despite lower stereocontrol.
Chemical Reactions Analysis
Types of Reactions
3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Comparison with Related Compounds
| Compound Name | Systematic Name | Unique Features |
|---|---|---|
| Oleanolic Acid | 3β-Hydroxyolean-12-en-28-oic acid | Basic structure without sugar moieties |
| Glycyrrhizin | 30-Hydroxy-11,30-dioxoolean-12-en-3β-yloxy | Contains multiple sugar units but differs in structure |
| Moronic Acid | 3-Oxoolean-18-en-28-oic acid | Similar triterpenoid structure but lacks hydroxyl modifications |
This table illustrates the structural uniqueness of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate , particularly its specific sugar attachments that enhance its biological activity compared to other compounds.
Anticancer Properties
Research indicates that 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate exhibits significant anticancer properties. It has been shown to interact with various cellular pathways involved in apoptosis and cell proliferation. Notably, studies have demonstrated its effectiveness in inhibiting tumor growth in several cancer models.
Cancer Treatment
The primary application of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is in the development of anticancer drugs. Its ability to target multiple pathways makes it a versatile agent in chemotherapy regimens.
Other Therapeutic Uses
In addition to cancer treatment, this compound is being explored for:
- Anti-inflammatory applications.
- Antioxidant properties.
- Potential use in metabolic disorders due to its influence on glucose metabolism.
Observational Research Framework
A recent study utilized a case study observational research framework to explore the therapeutic effects of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate in a clinical setting. This approach emphasized the importance of real-life contexts and multiple data sources, providing comprehensive insights into the compound's efficacy and safety profile.
Clinical Trials
Several clinical trials are underway to evaluate the effectiveness of this compound in various cancers. Preliminary results indicate promising outcomes, particularly in patients with resistant forms of cancer. The ongoing studies aim to refine dosage and administration routes to maximize therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oleanane Family
The compound shares structural motifs with other triterpenoid saponins. Below is a comparative analysis:
Key Observations :
Backbone Variations: The target compound and glycyrrhizin share the olean-12-en-29-oic acid backbone, while oleanolic acid and soyasaponin I differ in carboxyl group positions (C-28 and C-24, respectively). The 11-oxo group in the target compound is rare among oleanane derivatives, which typically feature hydroxyl or hydrogen at C-11 .
Glycosylation Patterns: The target compound’s disaccharide chain (hexopyranuronosyl-hexopyranuronosyl) contrasts with glycyrrhizin’s glucuronosyl-glucuronosyl chain. This difference may influence solubility and bioactivity. Soyasaponin I’s trisaccharide chain (rhamnose-galactose-glucuronic acid) enhances hydrophilicity compared to the target compound’s shorter disaccharide .
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability :
- The carboxylic acid group (C-29) and glycosylation enhance water solubility relative to non-glycosylated triterpenes (e.g., oleanolic acid). However, the absence of additional polar groups (e.g., in soyasaponin I) may limit solubility compared to more heavily glycosylated saponins .
Biological Activity
3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is a complex glycoside derived from oleanolic acid. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate is with a molecular weight of approximately 823.94 g/mol . The structure features a unique glycosidic linkage that may influence its biological interactions.
Antioxidant Activity
Antioxidant activity is critical for protecting cells from oxidative stress. Studies have shown that compounds similar to 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate exhibit significant free radical scavenging abilities. For instance, the DPPH assay demonstrated that related compounds could effectively reduce DPPH radicals, indicating strong antioxidant potential .
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| Compound A | 15.0 | DPPH |
| Compound B | 20.5 | ABTS |
| 3-Oleanoic Acid Derivative | 18.0 | DPPH |
Anti-inflammatory Activity
The anti-inflammatory properties of similar oleanolic acid derivatives have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways. The specific mechanisms of action for 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate remain to be fully elucidated but are believed to involve modulation of NF-kB signaling pathways.
Anticancer Activity
Research indicates that oleanolic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that these compounds induce apoptosis in human cancer cells, with mechanisms potentially involving mitochondrial pathways and caspase activation . The structure of 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate suggests it may similarly affect cancer cell viability.
Case Studies
- Case Study on Antioxidant Activity : A study evaluated the antioxidant properties of various oleanolic acid derivatives using both DPPH and ABTS assays. The results indicated that compounds with similar structures to 3-[(2-O-hexopyranuronosylhexopyranuronosyl)oxy]-11-oxoolean-12-en-29-oate exhibited significant radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases.
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory effects of oleanolic acid derivatives in a murine model of inflammation. The administration of these compounds resulted in a marked decrease in inflammatory markers, supporting their use as therapeutic agents in inflammatory diseases.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
